molecular formula C21H30O2 B15141739 Progesterone-13c2

Progesterone-13c2

Cat. No.: B15141739
M. Wt: 316.4 g/mol
InChI Key: RJKFOVLPORLFTN-PIWOXAIRSA-N
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Description

Progesterone-13c2 is a labeled form of progesterone, a steroid hormone involved in the female reproductive system. The “13c2” label indicates that two carbon atoms in the progesterone molecule are replaced with the carbon-13 isotope. This labeling is useful in various scientific studies, particularly in tracing and quantifying the hormone in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Progesterone-13c2 is synthesized through isotope labeling techniques. The process typically involves the incorporation of carbon-13 labeled precursors into the progesterone synthesis pathway. One common method is the use of labeled cholesterol or pregnenolone as starting materials, which are then converted into progesterone through a series of enzymatic reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors. The process includes:

    Extraction and Purification: The labeled precursors are extracted and purified to ensure high isotopic purity.

    Chemical Synthesis: The purified precursors undergo chemical synthesis to form this compound.

    Quality Control: The final product is subjected to rigorous quality control to confirm the isotopic labeling and purity.

Chemical Reactions Analysis

Types of Reactions

Progesterone-13c2 undergoes various chemical reactions, including:

    Oxidation: Conversion of progesterone to hydroxyprogesterone.

    Reduction: Reduction of the keto group to form dihydroprogesterone.

    Substitution: Substitution reactions involving the functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.

Major Products

    Hydroxyprogesterone: Formed through oxidation.

    Dihydroprogesterone: Formed through reduction.

    Various substituted progesterones: Formed through substitution reactions.

Scientific Research Applications

Progesterone-13c2 has numerous applications in scientific research:

    Chemistry: Used in studies involving steroid synthesis and metabolism.

    Biology: Helps in tracing the metabolic pathways of progesterone in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of progesterone-based drugs.

    Industry: Employed in the development of new steroid-based pharmaceuticals.

Mechanism of Action

Progesterone-13c2 exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes, including the menstrual cycle and pregnancy. The molecular targets include nuclear receptors that modulate the transcription of specific genes involved in reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: The non-labeled form of the hormone.

    Hydroxyprogesterone: A hydroxylated derivative of progesterone.

    Dihydroprogesterone: A reduced form of progesterone.

Uniqueness

Progesterone-13c2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways and pharmacokinetics of progesterone is crucial.

Properties

Molecular Formula

C21H30O2

Molecular Weight

316.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i12+1,15+1

InChI Key

RJKFOVLPORLFTN-PIWOXAIRSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=[13CH][13C](=O)CC[C@]34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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